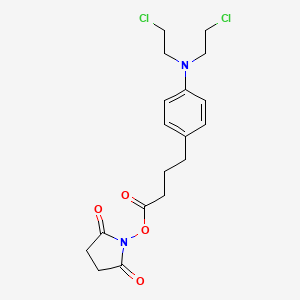![molecular formula C12H14N6O5 B12899855 L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]- CAS No. 918334-41-5](/img/structure/B12899855.png)
L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the synthesis of nucleotides and nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the purine derivative, followed by the introduction of the methylamino group. The final steps would involve the formation of the acetamido and succinic acid moieties under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves large-scale organic synthesis techniques. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in nucleotide synthesis and metabolism.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
作用機序
The mechanism of action of (S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid likely involves its interaction with specific enzymes or receptors in biological systems. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes such as DNA replication, repair, and transcription.
類似化合物との比較
Similar Compounds
Adenosine: A purine nucleoside involved in energy transfer and signal transduction.
Guanosine: Another purine nucleoside with roles in cellular signaling and metabolism.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
(S)-2-(2-(6-(Methylamino)-9H-purin-9-yl)acetamido)succinic acid is unique due to its specific structure, which combines a purine base with a succinic acid moiety. This unique combination may confer distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
918334-41-5 |
|---|---|
分子式 |
C12H14N6O5 |
分子量 |
322.28 g/mol |
IUPAC名 |
(2S)-2-[[2-[6-(methylamino)purin-9-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)18(5-16-9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChIキー |
JONUXIYEOFZBEZ-LURJTMIESA-N |
異性体SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


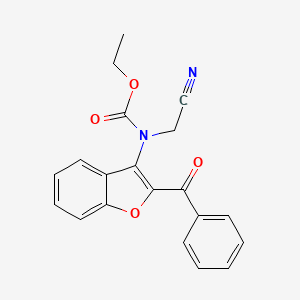
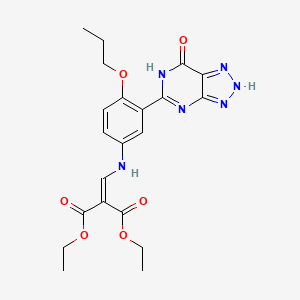
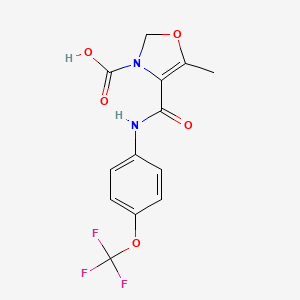
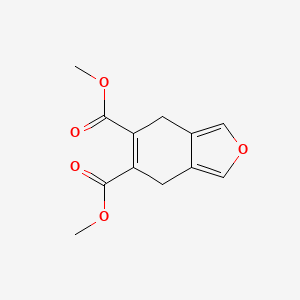
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
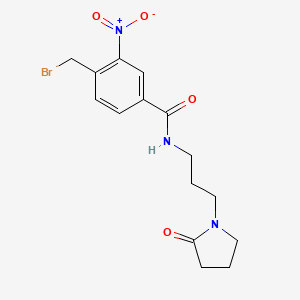
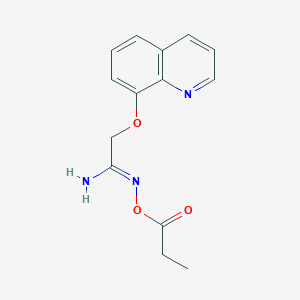

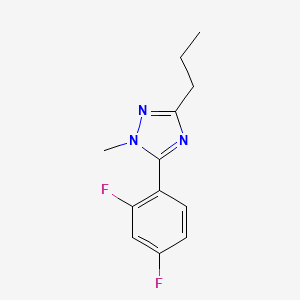
![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)

![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
